1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804250-51-8) is a fluorinated aromatic ketone with the molecular formula C₁₁H₇ClF₆O₂S and a molecular weight of 352.68 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom at the α-position and a phenyl ring bearing two electron-withdrawing groups: 2-(trifluoromethoxy) and 4-(trifluoromethylthio). These substituents confer high electronegativity and lipophilicity, influencing its reactivity and physical properties. The compound’s SMILES notation, CC(=O)C(Cl)c1cc(OC(F)(F)F)ccc1SC(F)(F)F, highlights the substitution pattern critical for its chemical behavior .
Properties
Molecular Formula |
C11H7ClF6O2S |
|---|---|
Molecular Weight |
352.68 g/mol |
IUPAC Name |
1-chloro-1-[2-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)7-3-2-6(21-11(16,17)18)4-8(7)20-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
XLRDDIPEGUPDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The preparation of 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one generally involves multi-step organic synthesis combining:
- Functionalization of the aromatic ring with trifluoromethoxy and trifluoromethylthio groups
- Introduction of the propan-2-one (acetyl) moiety via Friedel-Crafts acylation or equivalent acylation methods
- Alpha-chlorination of the ketone to install the chloro substituent at the 1-position
This approach aligns with established methods for preparing chlorinated aryl ketones bearing trifluoromethylthio substituents, as reported in related compounds such as 1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one and 1-Chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one.
Stepwise Preparation Method
Aromatic Ring Functionalization
- Starting Material: A suitably substituted phenyl precursor bearing either trifluoromethoxy or trifluoromethylthio groups or their precursors.
- Trifluoromethoxy Introduction: Typically achieved via nucleophilic aromatic substitution or copper-catalyzed trifluoromethoxylation reactions using reagents such as trifluoromethyl hypofluorite or trifluoromethoxide sources.
- Trifluoromethylthio Incorporation: Often introduced by thiolation of a halogenated aromatic ring followed by trifluoromethylation, either through radical or nucleophilic pathways using reagents like trifluoromethylthiolating agents (e.g., trifluoromethyl disulfide or trifluoromethylthiol salts).
Formation of the Propan-2-one Moiety
- Friedel-Crafts Acylation: The functionalized aromatic compound undergoes acylation with propanoyl chloride or an equivalent acylating agent in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).
- Reaction Conditions: Typically performed in an anhydrous solvent like dichloromethane or carbon disulfide at controlled temperatures (0°C to room temperature) to minimize side reactions and optimize yield.
Alpha-Chlorination of the Ketone
- The alpha position of the propan-2-one moiety is chlorinated using electrophilic chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS).
- This step is critical to introduce the chloro substituent at the 1-position of the ketone, yielding the target compound.
- Reaction parameters such as temperature (often 0°C to 25°C), solvent choice (e.g., dichloromethane, tetrahydrofuran), and reaction time are optimized to maximize selectivity and yield.
Purification and Characterization
- Purification: The crude product is typically purified by column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures.
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern on the aromatic ring and the ketone moiety.
- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak corresponding to the molecular weight (~352.68 g/mol for this compound).
- Infrared Spectroscopy (IR): Used to confirm the presence of carbonyl (C=O), chloro (C-Cl), and trifluoromethoxy (O-CF3) groups.
Data Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Aromatic Functionalization | Trifluoromethoxide source, trifluoromethylthiolating agents | Introduce -OCF3 and -SCF3 groups on phenyl ring | May require copper catalysis or nucleophilic substitution |
| Friedel-Crafts Acylation | Propanoyl chloride, AlCl3, anhydrous solvent | Attach propan-2-one moiety to aromatic ring | Control temperature (0–25°C) for selectivity |
| Alpha-Chlorination | Sulfuryl chloride or N-chlorosuccinimide, solvent | Introduce chloro substituent at alpha position | Optimize reaction time and temperature |
| Purification | Silica gel chromatography | Isolate pure compound | Use hexane/ethyl acetate mixtures |
| Characterization | NMR, MS, IR | Confirm structure and purity | Essential for quality control |
Analytical and Research Notes
- The presence of both trifluoromethoxy and trifluoromethylthio groups significantly affects the compound’s reactivity and stability, necessitating careful control of reaction conditions.
- Yields for similar compounds typically exceed 70% when reaction parameters are optimized.
- The compound’s molecular formula is C11H7ClF6O2S with a molecular weight of approximately 352.68 g/mol.
- Due to the electron-withdrawing nature of fluorinated substituents, the aromatic ring’s reactivity is altered, which influences the choice of catalysts and solvents in the acylation and chlorination steps.
Chemical Reactions Analysis
1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding acids or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity towards these targets. The chloro group may also play a role in facilitating interactions through halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic Properties
The target compound’s unique trifluoromethoxy (OCF₃) and trifluoromethylthio (SCF₃) groups distinguish it from similar aromatic ketones:
- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (): Features a hydrazinylidene group and a methoxy substituent. The methoxy group (-OMe) is electron-donating, contrasting with the electron-withdrawing OCF₃ and SCF₃ in the target compound. This difference significantly alters electrophilicity at the ketone group .
- 3-Chloro-1-(thiophen-2-yl)propan-1-one (): Replaces the phenyl ring with a thiophene moiety , enhancing π-electron delocalization. However, the lack of fluorine substituents reduces lipophilicity compared to the target compound .
Table 1: Substituent Comparison
| Compound | Substituents on Aromatic Ring | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| Target Compound | 2-OCF₃, 4-SCF₃ | α-Chloro ketone | Strong electron-withdrawing |
| 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | 4-OMe | Hydrazinylidene, α-chloro | Electron-donating (OMe) |
| 3-Chloro-1-(thiophen-2-yl)propan-1-one | Thiophene | α-Chloro ketone | π-Conjugated (thiophene) |
Reactivity and Stability
- Nucleophilic Substitution: The α-chloro group in the target compound is highly reactive toward nucleophiles due to the electron-withdrawing effects of OCF₃/SCF₃. In contrast, 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () contains an α,β-unsaturated ketone (enone), favoring conjugate addition over substitution .
- Thermal Stability: Fluorinated groups like OCF₃ and SCF₃ enhance thermal stability compared to non-fluorinated analogs (e.g., 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one in ) .
Crystallographic and Spectroscopic Data
While crystallographic data for the target compound is unavailable, related structures provide insights:
- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (): Exhibits a planar hydrazinylidene group with a mean C–C bond length of 0.003 Å and an R factor of 0.038 . The bulky OCF₃/SCF₃ groups in the target compound would likely disrupt planarity, affecting crystal packing.
- 1H NMR Shifts : Fluorine atoms in the target compound would deshield adjacent protons, contrasting with the upfield shifts observed in 1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one () due to electron-donating -OH and -OMe groups .
Biological Activity
1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 352.68 g/mol. This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a phenyl ring, contributing to its unique chemical properties and potential biological activities.
The structural complexity of this compound allows it to engage in various chemical reactions, particularly nucleophilic substitution due to the presence of the chloro and trifluoromethoxy groups. These functionalities enhance its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic effects. The trifluoromethoxy and trifluoromethylthio groups enhance its interaction with biological targets, suggesting possible applications in drug development.
Enzyme Inhibition
Initial studies have shown that this compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. The exact mechanisms are still under investigation, but molecular docking studies suggest that the trifluoromethoxy group significantly enhances binding interactions due to its electron-withdrawing properties.
Anti-inflammatory Properties
Preliminary data suggest that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Potential
Research has also pointed towards anticancer properties, with studies indicating that this compound can induce apoptosis in cancer cell lines. The specific pathways through which this occurs are yet to be fully elucidated but may involve modulation of key signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate enzyme inhibition | Demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential. |
| Study 2 | Investigate anticancer effects | Showed induction of apoptosis in breast cancer cell lines, with IC50 values indicating potency comparable to known anticancer agents. |
| Study 3 | Assess interaction with biological receptors | Utilized molecular docking to reveal strong binding affinities with targets involved in inflammatory responses. |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are being explored through various approaches:
- Molecular Docking Studies : These studies have indicated that the compound binds effectively to active sites of target enzymes, potentially blocking their activity.
- Cell Culture Experiments : In vitro assays have provided insights into the compound's effects on cell viability and proliferation, supporting its potential as an anticancer agent.
- Animal Models : Ongoing research includes testing in animal models to evaluate pharmacokinetics and therapeutic efficacy in vivo.
Q & A
What crystallographic methods are recommended for resolving the molecular structure of this compound, particularly given its complex substituents?
Answer: Single-crystal X-ray diffraction is the gold standard, leveraging the SHELX suite (e.g., SHELXL for refinement). For challenges like twinning or high thermal motion, use SHELXD for structure solution and SHELXL's anisotropic displacement parameter refinement. Validate results with R-factor convergence (<5%) and cross-check using the CIF validation tool .
How can synthetic routes be optimized to account for steric and electronic effects of the trifluoromethoxy and trifluoromethylthio groups?
Answer: Friedel-Crafts acylation is effective but requires Lewis acid catalysts (e.g., AlCl₃) and careful temperature control (0–5°C) to mitigate electron-withdrawing group deactivation. Pre-functionalization of the aromatic ring with directing groups (e.g., methoxy) may improve regioselectivity .
What advanced techniques address contradictions in spectroscopic data interpretation, such as overlapping signals in NMR?
Answer: Use 2D NMR (COSY, HSQC) to resolve overlapping ¹H/¹³C signals. For ¹⁹F NMR, employ high-field instruments (≥400 MHz) and reference internal standards (e.g., CFCl₃). Mass spectrometry with high-resolution (HRMS-ESI) is critical to distinguish isotopic clusters from chlorine/fluorine .
How do computational methods aid in predicting reactivity and stability of intermediates during synthesis?
Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level models charge distribution and steric effects. For example, trifluoromethylthio groups increase electrophilicity at the ketone carbon, influencing nucleophilic attack pathways. Solvent effects can be simulated using PCM models .
What purification strategies are effective for isolating the compound from halogenated byproducts?
Answer: Column chromatography with silica gel and hexane/ethyl acetate gradients (5–20% EtOAc) separates halogenated impurities. Recrystallization in dichloromethane/hexane mixtures improves purity. Monitor via TLC (Rf ≈ 0.3–0.5) .
How can crystallographic data inconsistencies (e.g., disorder or partial occupancy) be resolved during refinement?
Answer: In SHELXL, apply "PART" instructions for disordered atoms and use "SIMU" or "DELU" restraints to model thermal motion. For partial occupancy, refine site occupation factors iteratively and validate with Fo-Fc maps .
What role do the trifluoromethoxy and trifluoromethylthio groups play in influencing biological activity or material properties?
Answer: These groups enhance lipophilicity (logP > 3.5) and metabolic stability, making the compound a candidate for bioactive studies. Their strong electron-withdrawing effects also modulate π-π stacking in materials science applications .
How should researchers design stability studies under varying pH and temperature conditions?
Answer: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use phosphate buffers (pH 3–9) to assess hydrolysis susceptibility. Fluorine substituents typically improve thermal stability (>150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
